3-Ethoxy-2,6-difluorobenzoic acid

Description

Contextual Significance in Advanced Organic Synthesis and Medicinal Chemistry

While specific, publicly available research detailing the direct application of 3-Ethoxy-2,6-difluorobenzoic acid in the synthesis of named drug candidates is limited, its structural motifs are present in a variety of biologically active compounds. For instance, substituted difluorobenzoic acids are key components in the development of potent inhibitors for enzymes such as phosphodiesterases (PDEs), which are implicated in inflammatory diseases. The related compound, 2,6-difluorobenzoic acid, has been utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. sigmaaldrich.comsigmaaldrich.com This suggests that this compound holds significant potential as a precursor for a new generation of therapeutic agents.

Overview of Molecular Architecture and Substituent Effects on Reactivity

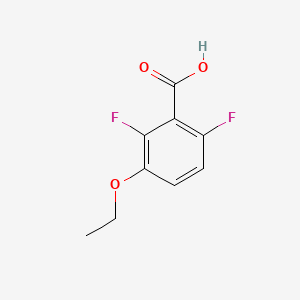

The molecular architecture of this compound is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, two fluorine atoms at the ortho positions (2 and 6), and an ethoxy group at the meta position (3). This specific arrangement of substituents creates a unique interplay of electronic and steric effects that govern its reactivity.

Substituent Effects:

Fluorine Atoms (at C2 and C6): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). The two fluorine atoms at the ortho positions significantly increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. They also influence the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions.

Ethoxy Group (at C3): The ethoxy group, with its lone pairs of electrons on the oxygen atom, exerts a positive mesomeric effect (+M effect) and a negative inductive effect (-I effect). The +M effect, which involves the donation of electron density into the aromatic ring, generally dominates over the -I effect, making the ring more activated towards electrophilic substitution at positions ortho and para to the ethoxy group. However, in this specific molecule, the directing effects are complex due to the presence of the other substituents.

Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. It is also the primary site for reactions such as esterification, amidation, and reduction.

The combination of these effects results in a nuanced reactivity profile. The steric hindrance from the two ortho fluorine atoms can influence the accessibility of the carboxylic acid group to certain reagents. In the crystal structure of the related 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°, indicating a degree of steric clash that forces the carboxyl group out of the plane of the ring. nih.govresearchgate.net A similar effect would be expected in this compound.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 651734-62-2 | sigmaaldrich.com |

| Molecular Formula | C₉H₈F₂O₃ | sigmaaldrich.com |

| Molecular Weight | 202.15 g/mol | sigmaaldrich.com |

| Melting Point | 157-158 °C | sigmaaldrich.com |

| Physical Form | Solid Powder | sigmaaldrich.com |

Historical Development and Emerging Research Trajectories of Fluorinated Benzoic Acid Derivatives

The field of organofluorine chemistry has a rich history, with the unique properties of fluorinated compounds driving continuous innovation. The development of fluorinated benzoic acids as key synthetic intermediates has paralleled the broader advancements in fluorination methodologies. Initially, the synthesis of such compounds was challenging, but the discovery of new fluorinating reagents and catalytic methods has made them readily accessible.

Historically, the focus was often on simpler fluorinated aromatics. However, as the understanding of structure-activity relationships in medicinal chemistry grew more sophisticated, the demand for more complex and precisely substituted building blocks like this compound has increased. These "next-generation" fluorinated compounds allow for finer tuning of a molecule's properties.

Emerging research trajectories for fluorinated benzoic acid derivatives, including this compound, are pointing towards their use in:

Complex Molecule Synthesis: As building blocks for highly functionalized molecules with applications in materials science and pharmaceuticals.

Catalysis: As ligands for transition metal catalysts, where the electronic properties of the fluorinated ring can influence the catalytic activity and selectivity.

Bioconjugation: As linkers or functional handles for attaching to biomolecules, leveraging the unique properties of the carbon-fluorine bond for enhanced stability.

The continued exploration of the synthesis and reactivity of compounds like this compound is expected to open up new avenues for the development of innovative chemical entities with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRIDVHSRHQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593835 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-62-2 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethoxy 2,6 Difluorobenzoic Acid

Established Synthetic Pathways to 3-Ethoxy-2,6-difluorobenzoic Acid

Established routes to this compound typically involve either the modification of a substituted benzoic acid precursor or the transformation of a related functional group into the carboxylic acid.

Precursor-Based Synthesis Utilizing Substituted Benzoic Acid Analogues

A primary and logical approach to the synthesis of this compound involves starting with a commercially available or readily synthesized substituted 2,6-difluorobenzoic acid. The key transformation in this strategy is the introduction of the ethoxy group at the 3-position of the aromatic ring.

One of the most common methods for forming an ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. In the context of synthesizing this compound, this would typically involve a 3-hydroxy-2,6-difluorobenzoic acid precursor. The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This phenoxide can then be reacted with an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) to form the desired 3-ethoxy ether linkage. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

A plausible synthetic sequence is outlined below:

Nitration of 2,6-difluorobenzoic acid: The starting material, 2,6-difluorobenzoic acid, can be nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. prepchem.com This introduces a nitro group, which can be subsequently converted to a hydroxyl group.

Reduction of the nitro group: The 3-nitro-2,6-difluorobenzoic acid can be reduced to 3-amino-2,6-difluorobenzoic acid using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Diazotization and hydrolysis: The resulting amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis upon heating to yield 3-hydroxy-2,6-difluorobenzoic acid.

Williamson Ether Synthesis: The 3-hydroxy-2,6-difluorobenzoic acid can then be subjected to Williamson ether synthesis with an ethyl halide in the presence of a base to yield the final product, this compound.

An alternative precursor-based approach starts with the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzoic acid. chemicalbook.com This is a robust and high-yielding reaction, often carried out under basic conditions with sodium hydroxide (B78521) followed by acidification. chemicalbook.com Once the 2,6-difluorobenzoic acid is obtained, the functionalization at the 3-position can proceed as described above.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 2,6-Difluorobenzonitrile | 1. NaOH, H₂O, 150°C, 10h; 2. H₂SO₄ | 2,6-Difluorobenzoic acid | 85% chemicalbook.com |

| 2,6-Difluorobenzoic acid | HNO₃, H₂SO₄ | 2,6-Difluoro-3-nitrobenzoic acid | - |

| 3-Hydroxy-2,6-difluorobenzoic acid | Ethyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound | - |

Reaction data for the synthesis of the precursor 2,6-difluorobenzoic acid. Data for the subsequent functionalization steps to the final product is based on established chemical principles.

Esterification and Hydrolysis Approaches

Another common strategy in the synthesis of carboxylic acids is to first prepare an ester derivative, which can often be purified more easily than the corresponding acid, and then hydrolyze it to the desired carboxylic acid.

In the synthesis of this compound, one could envision the synthesis of its ethyl or methyl ester, followed by hydrolysis. For instance, if 3-ethoxy-2,6-difluorobenzonitrile (B1319584) is available, it can be hydrolyzed directly to the benzoic acid. Alternatively, the nitrile can be converted to the ester via the Pinner reaction or by acid-catalyzed alcoholysis.

A more direct esterification approach would involve the reaction of this compound itself with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to form the corresponding ester. While this is typically used for derivatization rather than primary synthesis, the reverse reaction, hydrolysis, is a key final step in many synthetic sequences.

The hydrolysis of the ester back to the carboxylic acid is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This saponification reaction is generally a high-yielding and reliable method.

A patent describing the synthesis of ethyl 3-ethoxypropionate highlights the use of a catalyst in the addition reaction of ethanol to ethyl acrylate, which, while a different specific reaction, underscores the industrial relevance of forming ethoxy-substituted esters. google.comgoogle.com

| Starting Material | Reagents and Conditions | Product |

| Ethyl 3-ethoxy-2,6-difluorobenzoate | 1. NaOH(aq), Heat; 2. H⁺ | This compound |

| Methyl 3-ethoxy-2,6-difluorobenzoate | 1. NaOH(aq), Heat; 2. H⁺ | This compound |

Generalized conditions for the hydrolysis of ester precursors.

Advanced Synthetic Approaches and Mechanistic Investigations

More advanced synthetic strategies offer alternative and potentially more efficient or versatile routes to this compound and its derivatives. These methods often involve catalytic systems and provide a higher degree of control over the introduction of functional groups.

Catalytic Cross-Coupling Reactions in Derivative Synthesis

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is widely used for the formation of biaryl compounds. libretexts.orgresearchgate.net In the context of this compound, its corresponding boronic acid derivative, 3-Ethoxy-2,6-difluorophenylboronic acid , is a key intermediate. This boronic acid can be coupled with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to generate a wide range of derivatives. libretexts.orgresearchgate.net

The synthesis of the boronic acid itself can be envisioned from a halogenated precursor, such as 3-bromo-2,6-difluorobenzoic acid, via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Conversely, derivatives of this compound containing a halide or triflate can serve as electrophilic partners in cross-coupling reactions with various organoboron reagents.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the benzene (B151609) ring is crucial for the efficient synthesis of specifically substituted compounds like this compound. One powerful technique is directed ortho-metalation (DoM) . In this strategy, a functional group on the aromatic ring directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile.

While the carboxylic acid group itself can act as a directing group, it is often protected as an amide or an oxazoline (B21484) to prevent side reactions with the strong base. For 2,6-difluorobenzoic acid, the two fluorine atoms significantly increase the acidity of the remaining ring protons, potentially complicating regioselectivity. However, careful choice of the directing group and reaction conditions can allow for selective functionalization at the 3-position.

A study on the regioselective difunctionalization of 2,6-difluorophenols demonstrates the feasibility of introducing substituents at specific positions on a difluorinated aromatic ring, which is conceptually relevant to the synthesis of the target molecule. kyoto-u.ac.jp

Multi-step Synthetic Sequences for Complex Derivative Formation

This compound often serves as a starting material or a key intermediate in the multi-step synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. The functional groups present—the carboxylic acid and the ethoxy group on a difluorinated phenyl ring—provide multiple points for further elaboration.

The carboxylic acid can be converted into a variety of other functional groups, such as amides, esters, or ketones. For example, coupling of the carboxylic acid with an amine, facilitated by a coupling agent like DCC or EDC, leads to the formation of an amide bond, a common linkage in biologically active molecules.

The aromatic ring can undergo further substitution reactions, although the activating and directing effects of the existing substituents must be carefully considered. The presence of the two fluorine atoms generally deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution.

Green Chemistry Principles in Reaction Design and Process Optimization

The synthesis of this compound, while not extensively detailed in dedicated green chemistry literature, can be strategically designed to align with the twelve principles of green chemistry. By analyzing a plausible synthetic pathway, opportunities for greener alternatives in starting materials, reagents, solvents, and reaction conditions become apparent. A hypothetical, yet chemically sound, two-step synthesis starting from 2,6-difluorophenol (B125437) is considered here to illustrate the application of these principles.

The proposed synthesis involves:

Williamson Ether Synthesis: The reaction of 2,6-difluorophenol with an ethylating agent in the presence of a base to form 1-ethoxy-2,6-difluorobenzene.

Directed Ortho-Metalation followed by Carboxylation: The selective introduction of a carboxylic acid group at the position ortho to the ethoxy group.

Analysis of a Traditional vs. a Greener Approach

A comparative analysis of a "traditional" approach versus a "greener" approach for the synthesis of this compound highlights key areas for improvement.

| Synthetic Step | Traditional Approach | Greener Approach | Green Chemistry Principle(s) Addressed |

| Etherification | 2,6-Difluorophenol, Diethyl sulfate, Sodium hydride in Tetrahydrofuran (B95107) (THF) | 2,6-Difluorophenol, Diethyl carbonate, Potassium carbonate in a biodegradable solvent (e.g., Cyrene®) | Safer Solvents, Use of Renewable Feedstocks, Safer Chemicals |

| Carboxylation | 1-Ethoxy-2,6-difluorobenzene, n-Butyllithium in THF at -78°C, followed by quenching with solid CO₂ | In-situ generation of the carboxylating agent, use of a less hazardous base, or a biocatalytic approach | Safer Solvents, Less Hazardous Chemical Syntheses, Use of Catalysis |

| Work-up & Purification | Extraction with organic solvents, Chromatography | Aqueous work-up where possible, Crystallization over chromatography | Prevention, Safer Solvents |

Detailed Research Findings and Greener Strategies:

Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green chemistry. Traditional syntheses often employ hazardous solvents like tetrahydrofuran (THF) and highly reactive and pyrophoric reagents such as n-butyllithium.

Etherification: Diethyl sulfate is a potent alkylating agent but is also highly toxic and carcinogenic. A greener alternative is diethyl carbonate, which is less hazardous and can be derived from renewable resources. The use of a strong base like sodium hydride poses safety risks due to its flammability and reactivity with water. A weaker, non-pyrophoric base like potassium carbonate is a safer alternative. Furthermore, replacing traditional volatile organic solvents (VOCs) with greener alternatives like Cyrene®, a biodegradable solvent derived from cellulose, can significantly reduce the environmental impact.

Carboxylation: Directed ortho-metalation using n-butyllithium requires cryogenic temperatures (-78 °C) and an inert atmosphere, making it energy-intensive and procedurally demanding. uwindsor.cawikipedia.org Research into alternative metalation agents that are less hazardous and operate at milder conditions is an active area of green chemistry. Additionally, the use of solid carbon dioxide (dry ice) for quenching is common but can be inefficient. Alternative carboxylation strategies, such as those employing catalytic amounts of a transition metal and a benign source of CO₂, are being explored to improve atom economy and reduce waste.

Energy Efficiency: The energy requirements of a chemical process contribute significantly to its environmental footprint. The cryogenic conditions necessary for ortho-lithiation are a major drawback from an energy perspective. Designing reactions that can be conducted at or near ambient temperature is a key goal of green chemistry. Microwave-assisted synthesis, for example, can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. chemicalbook.com

Atom Economy and Waste Prevention: The principle of atom economy encourages the design of syntheses where the maximum proportion of the starting materials is incorporated into the final product. The Williamson ether synthesis, when optimized, can have good atom economy. However, the generation of stoichiometric byproducts from the base and the leaving group of the ethylating agent should be considered.

Future Outlook:

The development of a truly "green" synthesis of this compound would likely involve a multidisciplinary approach. This could include the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild, aqueous conditions. For instance, an engineered enzyme could potentially carry out the selective ethoxylation or carboxylation of the aromatic ring, eliminating the need for hazardous reagents and harsh reaction conditions.

Furthermore, continuous flow chemistry offers a promising platform for improving the safety and efficiency of hazardous reactions like ortho-lithiation. researchgate.net By performing the reaction in a microreactor, the amount of hazardous material present at any given time is minimized, and precise control over reaction parameters can lead to higher yields and reduced byproduct formation.

Spectroscopic and Advanced Characterization Techniques in Research on 3 Ethoxy 2,6 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms, providing a detailed molecular map. For 3-Ethoxy-2,6-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the aromatic protons.

The ethoxy group would be characterized by a triplet and a quartet. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would present as a quartet due to coupling with the methyl protons.

The aromatic region of the spectrum would reveal signals for the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding fluorine and ethoxy substituents. The splitting of these signals would also be affected by coupling to the nearby fluorine atoms.

A representative, though currently unavailable in public literature, ¹H NMR data table for this compound would resemble the following hypothetical data:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | t | 3H | -OCH₂CH ₃ |

| ~4.20 | q | 2H | -OCH ₂CH₃ |

| ~7.0-7.5 | m | 2H | Ar-H |

| ~13.0 | s | 1H | -COOH |

Note: 't' denotes a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet. The chemical shifts are hypothetical and would depend on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal, with its chemical shift indicating its chemical environment. The spectrum would show signals for the ethoxy carbons, the aromatic carbons, and the carboxylic acid carbon.

The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the aromatic carbons to which they are attached, causing them to appear at characteristic downfield positions. The carbon atoms of the ethoxy group and the carboxylic acid will also have predictable chemical shifts.

A detailed, yet to be published, ¹³C NMR data table would be structured as follows:

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~65 | -OC H₂CH₃ |

| ~110-160 | Aromatic C |

| ~165 | -C OOH |

Note: The exact chemical shifts are hypothetical and can vary based on experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms. For this compound, the two fluorine atoms are in equivalent chemical environments. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Any coupling to nearby protons would result in a splitting of this signal, providing further structural confirmation.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups and bond vibrations.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C-O stretches of the ethoxy and carboxylic acid groups, the C-F stretches, and various vibrations of the aromatic ring.

A summary of expected key FT-IR absorption bands is presented below:

Table 3: Expected Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1200-1300 | C-O stretch (Carboxylic acid and Ether) |

| ~1000-1100 | C-F stretch |

| ~1450-1600 | C=C stretch (Aromatic ring) |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a molecule. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric vibrations and those of non-polar bonds, such as the C=C stretching of the aromatic ring, are expected to be particularly prominent. The C-F bonds would also exhibit characteristic Raman signals. This technique would provide supplementary information to the FT-IR data, aiding in a more complete vibrational assignment.

A comprehensive analysis combining both FT-IR and FT-Raman data would allow for a detailed and robust characterization of the molecular vibrations of this compound, further confirming its structure.

Mass Spectrometry for Molecular Formula Confirmation and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the analysis of this compound for confirming its molecular weight and elemental composition. The molecular formula of this compound is C9H8F2O3, with a monoisotopic mass of 202.04414 Da. uni.lu High-resolution mass spectrometry can verify this mass with high accuracy, providing strong evidence for the compound's identity.

In mass spectrometry, the molecule is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio and detected. The ionization method can significantly influence the resulting mass spectrum. For instance, soft ionization techniques like electrospray ionization (ESI) are often used to keep the molecule intact, primarily showing the molecular ion or a protonated/deprotonated version of it. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of this compound, aiding in its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 203.05142 | 136.2 |

| [M+Na]+ | 225.03336 | 146.0 |

| [M-H]- | 201.03686 | 136.8 |

| [M+NH4]+ | 220.07796 | 155.2 |

| [M+K]+ | 241.00730 | 143.9 |

| [M+H-H2O]+ | 185.04140 | 129.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Analytical Research

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be used for both qualitative and quantitative analysis.

While specific GC-MS data for this compound is not widely published, the technique has been successfully applied to the analysis of its structural analog, 2,6-difluorobenzoic acid. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for identification. For example, the GC-MS analysis of 2,6-difluorobenzoic acid shows a prominent peak for the molecular ion (m/z 158) and a base peak at m/z 141, corresponding to the loss of a hydroxyl radical. nih.govnih.gov

The application of GC-MS extends to metabolite profiling. For instance, 2,6-difluorobenzoic acid is a known metabolite of certain benzoylurea (B1208200) pesticides, and its detection in biological samples like urine can be accomplished using GC-MS after a derivatization step to increase its volatility. uzh.ch This same principle would apply to the detection of this compound in metabolic studies.

X-ray Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination.

Although a crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, 2,6-difluorobenzoic acid, provides valuable insights into the expected solid-state conformation. nih.govresearchgate.net In the crystal structure of 2,6-difluorobenzoic acid, the molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.gov The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°. nih.gov Such details about the molecular packing and hydrogen bonding networks are crucial for understanding the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Empirical formula | C7H4F2O2 |

| Formula weight | 158.10 |

| Temperature | 100 K |

| Crystal system | Monoclinic |

| Space group | P2_1/c |

| a (Å) | 3.6517 (4) |

| b (Å) | 14.1214 (15) |

| c (Å) | 12.2850 (13) |

| β (°) | 95.651 (3) |

| Volume (ų) | 630.42 (12) |

| Z | 4 |

Computational Chemistry and Theoretical Spectroscopic Predictions

Computational chemistry serves as a powerful complement to experimental techniques by providing theoretical insights into molecular properties and spectra. These methods can be used to predict molecular geometries, vibrational frequencies, and other spectroscopic parameters, which can then be compared with experimental data to support structural assignments.

Ab Initio and Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Vibrational Frequencies

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study the electronic structure of molecules. DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost. These calculations can be used to determine the optimized molecular geometry of this compound in the gas phase, providing theoretical values for bond lengths and angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration within the molecule and can be correlated with the peaks observed in an experimental infrared (IR) or Raman spectrum. This comparison is invaluable for assigning the observed spectral bands to specific molecular motions. Research on similar ortho-substituted benzoic acids has utilized DFT to investigate potential energy landscapes and the effects of substituent interactions on the molecular structure. researchgate.net

Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational methods can also predict other spectroscopic parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. While experimental NMR data for 2,6-difluorobenzoic acid is available, nih.gov theoretical calculations can provide a deeper understanding of the electronic environment of each nucleus.

Similarly, theoretical calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. This can help in the interpretation of experimental UV-Vis spectra and provide insights into the electronic properties of this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold and Key Intermediate in Pharmaceutical Synthesis

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2,6-difluorobenzamide (B103285) motif, directly derivable from 3-Ethoxy-2,6-difluorobenzoic acid, has been identified as such a scaffold, particularly in the development of antibacterial agents.

Research has prominently featured the 3-alkoxy-2,6-difluorobenzamide scaffold in the creation of inhibitors for the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is an essential and highly conserved protein in most bacteria, making it an attractive target for new antibiotics. The synthesis of these inhibitors often involves the amidation of 3-alkoxy-2,6-difluorobenzoic acid derivatives.

The 3-ethoxy-2,6-difluorobenzamide (B1398615) structure serves as a core upon which various chemical moieties can be appended, allowing for the generation of a library of compounds with diverse biological activities. The general structure of these FtsZ inhibitors highlights the importance of the 2,6-difluorobenzamide core.

Table 1: Key Structural Features of FtsZ Inhibitors Derived from the 2,6-Difluorobenzamide Scaffold

| Structural Component | Role in Bioactivity | Reference |

| 2,6-Difluoro-benzamide | Core scaffold responsible for key interactions with the FtsZ protein. Induces a non-planar conformation crucial for binding. | nih.gov |

| 3-Alkoxy Group | A key position for chemical modification to modulate potency, solubility, and pharmacokinetic properties. | nih.gov |

| Methyleneoxy-bridge | Links the core scaffold to various heterocyclic moieties, allowing for exploration of the binding pocket. | researchgate.net |

| Heterocyclic Moieties | Interact with specific sub-pockets of the FtsZ binding site, contributing to affinity and selectivity. | researchgate.net |

The this compound framework is instrumental in strategies for targeted therapy. By modifying the substituents on the benzamide (B126) derivatives, researchers can fine-tune the pharmacological profile of a lead compound. For instance, in the development of FtsZ inhibitors, variations in the alkoxy group and the terminal heterocyclic ring have been systematically explored to optimize antibacterial potency and spectrum. researchgate.net

Lead optimization strategies often involve:

Varying the Alkoxy Chain: Altering the length and branching of the alkoxy group at the 3-position can impact lipophilicity and, consequently, cell permeability and metabolic stability.

Exploring Diverse Heterocycles: The introduction of different heterocyclic rings allows for the probing of various interactions within the target's binding site, leading to improved affinity and selectivity.

Bioisosteric Replacement: Replacing the benzamide group with other functional groups, such as hydroxamic acids or hydrazides, has been explored to understand the essential interactions for bioactivity. nih.gov

Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The study of how the chemical structure of a molecule relates to its biological activity (SAR) and its physicochemical properties (SPR) is fundamental to drug discovery. The this compound scaffold has been a valuable tool in such investigations.

The fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring play a critical role in the bioactivity of derivatives of this compound. Conformational analysis has revealed that these fluorine atoms force the carboxamide group out of the plane of the aromatic ring. nih.gov This non-planar conformation is believed to be crucial for fitting into the allosteric binding site of proteins like FtsZ.

The ethoxy group at the 3-position serves as a handle for modifying the molecule's properties. Its presence can influence:

Binding Affinity: The ethoxy group can participate in hydrophobic interactions within the binding pocket.

Solubility: The nature of the alkoxy group can be adjusted to balance aqueous solubility and membrane permeability.

Metabolic Stability: The introduction of an ether linkage can alter the metabolic profile of the compound.

Table 2: Impact of Substituents on the Properties of 2,6-Difluorobenzamide Derivatives

| Substituent | Influence on Molecular Properties | Impact on Bioactivity | Reference |

| 2,6-Difluoro | Induces non-planarity between the aromatic ring and the amide group. | Enhances binding to the allosteric site of FtsZ. | nih.gov |

| 3-Ethoxy | Affects lipophilicity and can form hydrophobic interactions. | Modulates potency and pharmacokinetic properties. | nih.gov |

Mechanistic studies on the benzamide derivatives of this compound have provided insights into their mode of action. For FtsZ inhibitors, it has been shown that these compounds bind to an allosteric site, away from the GTP-binding site. nih.govnih.gov This binding event disrupts the normal polymerization and depolymerization dynamics of FtsZ filaments, ultimately leading to an inhibition of bacterial cell division. researchgate.net

Docking studies have further elucidated the binding mode, highlighting the importance of hydrogen bonds between the carboxamide group and specific amino acid residues within the FtsZ binding pocket. nih.gov

Research into Specific Therapeutic Modalities and Targets

The primary therapeutic area where derivatives of this compound have been extensively investigated is in the development of novel antibacterial agents targeting FtsZ. nih.govnih.gov The rise of antibiotic-resistant bacteria has created an urgent need for new drugs with novel mechanisms of action, and FtsZ inhibitors represent a promising class.

While the main focus has been on antibacterial research, the 2,6-difluorobenzoic acid moiety is also found in molecules designed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. ed.ac.uknih.gov The ability of the difluorinated ring to act as a bioisostere for other chemical groups and to modulate protein-ligand interactions makes it a versatile component in the design of inhibitors for a variety of enzyme targets.

Design and Synthesis of Fluorinated Bioactive Small Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. researchgate.netresearchgate.net this compound serves as a versatile building block in the synthesis of more complex fluorinated bioactive small molecules. Its carboxylic acid group allows for a variety of chemical modifications, enabling the construction of diverse molecular libraries for biological screening.

The synthesis of fluorinated benzamide analogues, for example, has been explored for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). acs.org This highlights the utility of fluorinated benzoic acid derivatives in developing diagnostic as well as therapeutic agents. The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with antifungal activity also demonstrates the broad potential of fluorinated benzoic acid precursors. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Potential as a Versatile Building Block in the Construction of Complex Organic Molecules

The molecular architecture of 3-Ethoxy-2,6-difluorobenzoic acid, featuring a carboxylic acid group, an ethoxy group, and two fluorine atoms on a benzene (B151609) ring, makes it an interesting candidate as a building block in organic synthesis. The carboxylic acid provides a reactive handle for a variety of transformations, including amidation, esterification, and conversion to other functional groups. The fluorine atoms can significantly influence the electronic properties and conformation of molecules into which they are incorporated, often enhancing metabolic stability and binding affinity in biologically active compounds. The ethoxy group can also be modified or can influence the reactivity of the aromatic ring.

While specific examples of its use are not documented, one could envision its incorporation into larger, more complex molecular scaffolds through standard synthetic methodologies. For instance, the carboxylic acid could be coupled with various amines to generate a library of amide derivatives, a common strategy in medicinal chemistry for exploring structure-activity relationships.

Postulated Role as a Reagent and Catalyst in Specialized Chemical Transformations

Fluorinated benzoic acids and their derivatives are known to participate in and catalyze a range of chemical reactions. The electron-withdrawing nature of the fluorine atoms in this compound can enhance the acidity of the carboxylic proton, potentially making it a useful Brønsted acid catalyst in certain transformations. Furthermore, the carboxylate, once formed, could act as a nucleophile or a directing group in various reactions.

However, without specific studies on this compound, its efficacy as a reagent or catalyst remains speculative. Its potential would need to be experimentally validated against existing reagents and catalysts for specific chemical transformations.

Hypothetical Contributions to the Development of Functional Polymers and Sensors

The incorporation of fluorinated monomers into polymers is a well-established strategy for tuning material properties, such as thermal stability, chemical resistance, and optical characteristics. In principle, this compound could be polymerized or grafted onto polymer backbones to create functional materials. The presence of the ethoxy and difluoro-substituted aromatic ring could impart unique properties to the resulting polymers, potentially finding applications in areas such as advanced coatings, membranes, or electronic materials.

In the realm of chemical sensors, the specific binding interactions of the carboxylic acid and the potential for the fluorinated aromatic ring to engage in non-covalent interactions could be exploited. A sensor molecule incorporating the this compound motif might exhibit selective recognition of certain analytes. However, the design and synthesis of such polymers and sensors based on this specific compound have not been reported.

Unexplored Investigations in Catalysis and Environmental Chemical Processes

The potential for this compound to be involved in catalysis extends beyond its role as a simple acid catalyst. It could potentially serve as a ligand for metal catalysts, with the carboxylate and ether oxygen acting as coordination sites. The electronic effects of the fluorine atoms would modulate the properties of the resulting metal complex.

Regarding environmental chemical processes, the degradation pathways and environmental fate of fluorinated aromatic compounds are of significant interest. While there is no specific information on this compound, research on the environmental transformation of other fluorinated compounds is an active area. Understanding the persistence and potential breakdown products of such molecules is crucial for assessing their environmental impact.

Patent Landscape and Intellectual Property Analysis in Chemical Research

Examination of Patent Filings Pertaining to the Synthesis and Novel Applications of 3-Ethoxy-2,6-difluorobenzoic Acid

A comprehensive review of existing patent literature reveals a notable absence of filings directly focused on the synthesis or application of this compound. This lack of specific patent activity could be attributed to several factors. The compound may be a relatively new discovery, with research yet to reach the stage of intellectual property protection. Alternatively, its synthesis might be considered straightforward or an obvious extension of existing methodologies for structurally similar compounds, thus not meeting the criteria for novelty and non-obviousness required for patentability.

Furthermore, the potential applications of this compound may still be in the exploratory phase within academic or industrial research laboratories. Until a clear and commercially viable application is identified and validated, companies may be hesitant to invest in patent protection.

Review of Patented Chemical Entities Incorporating the this compound Moiety

Similarly, a detailed analysis of the patent landscape for larger chemical entities did not yield any molecules that explicitly incorporate the this compound moiety. While numerous patents exist for compounds containing related fluorinated benzoic acid derivatives, the specific combination of a 3-ethoxy group with 2,6-difluoro substitution on the benzoic acid core appears to be unrepresented in the current patent literature.

This finding suggests that the unique structural features of this compound have not yet been leveraged in the design of patented molecules for applications in areas such as pharmaceuticals, agrochemicals, or materials science. The electronic and steric properties conferred by the ethoxy and difluoro substituents could potentially offer advantages in biological activity or material performance, representing an untapped opportunity for innovation.

Strategic Implications for Research and Development Portfolios

The open intellectual property landscape surrounding this compound presents both opportunities and challenges for research and development organizations.

Opportunities:

First-Mover Advantage: The absence of existing patents provides a unique opportunity for an organization to become a pioneer in this area of chemical research. The first entity to discover and patent novel synthetic routes or commercially valuable applications for this compound could establish a strong and defensible market position.

Freedom to Operate: Researchers can currently explore the synthesis and potential uses of this compound without the risk of infringing on existing patents. This freedom can foster innovation and accelerate the pace of discovery.

Broad Patent Claims: Early movers in this field may be able to secure broad patent claims covering not only the compound itself but also its derivatives and a wide range of applications.

Challenges:

Uncertain Commercial Viability: The lack of existing research and patent activity may indicate that the compound has limited commercial potential or that significant hurdles exist in its synthesis or application.

Risk of Future Competition: While the landscape is currently open, successful research findings could attract competitors, leading to a more crowded intellectual property space in the future.

Future Research Directions and Unexplored Scientific Potential

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The presence of fluorine atoms in organic molecules can significantly influence their physical, chemical, and biological properties. nih.gov The asymmetric synthesis of fluorinated compounds is a rapidly developing area of research. chimia.ch Future research on 3-Ethoxy-2,6-difluorobenzoic acid could focus on developing novel methods for its asymmetric synthesis, which would allow for the production of enantiomerically pure forms of its derivatives. This is particularly relevant as the biological activity of chiral molecules often resides in a single enantiomer.

Stereoselective transformations of the this compound scaffold could lead to the creation of complex molecules with well-defined three-dimensional structures. For instance, chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to introduce new stereocenters into the molecule with high levels of control. beilstein-journals.orgnih.gov Research in this area could draw inspiration from the successful asymmetric synthesis of other fluorinated aromatic compounds, such as fluorinated amino acids. beilstein-journals.orgnih.gov

Table 1: Hypothetical Data for Asymmetric Hydrogenation of a 3-Ethoxy-2,6-difluorobenzoyl Derivative

| Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Rh(COD)₂BF₄ | (R)-BINAP | Methanol | 25 | 92 |

| RuCl₂(PPh₃)₃ | (S)-SEGPHOS | Ethanol (B145695) | 40 | 95 |

| Ir(COD)Cl]₂ | (R,R)-f-sparteine | Dichloromethane | 0 | 88 |

| Pd(OAc)₂ | (S)-Phos | Toluene | 60 | 90 |

This table presents hypothetical data to illustrate the potential outcomes of asymmetric synthesis research.

Development of Novel Derivatization Strategies for Enhanced Therapeutic Efficacy

The carboxylic acid group of this compound is a prime target for derivatization to create new chemical entities with potentially improved therapeutic properties. nih.gov Esterification or amidation of the carboxylic acid, for example, could lead to prodrugs with enhanced cell permeability and metabolic stability. nih.gov The introduction of various substituents onto the aromatic ring could also be explored to modulate the compound's electronic properties and its interactions with biological targets. nih.gov

The development of novel derivatization strategies could be guided by structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for therapeutic efficacy. This approach has been successfully applied to other benzoic acid derivatives in the search for new anti-influenza and anti-cancer agents. nih.govpreprints.orgresearchgate.net A recent study also highlighted a novel derivatization method using 3-(chlorosulfonyl)benzoic acid to improve analytical sensitivity, a technique that could be adapted for derivatives of this compound. nih.govacs.org

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

Modern drug discovery heavily relies on high-throughput screening (HTS) to rapidly assess the biological activity of large numbers of compounds. nih.gov The integration of this compound into HTS campaigns would require the creation of a diverse library of its derivatives. Combinatorial chemistry offers a powerful set of tools for the rapid synthesis of such libraries. niscpr.res.inwisdomlib.orgnih.govnih.govresearchgate.net

By employing combinatorial strategies, researchers could systematically vary the substituents on the this compound scaffold, generating a vast array of novel compounds. nih.gov These libraries could then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. nih.govacs.org The use of bead-based library technologies could further accelerate the screening process, allowing for the testing of millions of compounds in a short period. nih.gov

Table 2: Illustrative Combinatorial Library Design for this compound Derivatives

| Scaffold | R1 (Amine) | R2 (Alcohol) |

| 3-Ethoxy-2,6-difluorobenzoyl | Methylamine | Ethanol |

| 3-Ethoxy-2,6-difluorobenzoyl | Aniline | Propanol |

| 3-Ethoxy-2,6-difluorobenzoyl | Benzylamine | Butanol |

| 3-Ethoxy-2,6-difluorobenzoyl | Piperidine | Phenol (B47542) |

This table provides a simplified example of how a combinatorial library could be constructed from the this compound scaffold.

Deeper Computational Modeling and Predictive Analytics for Molecular Design

For this compound, computational methods could be used to design novel derivatives with optimized properties. nih.gov For example, molecular docking simulations could be used to predict how different derivatives bind to the active site of a target enzyme. nih.gov Machine learning algorithms, trained on large datasets of known bioactive molecules, could be used to predict the therapeutic potential of new derivatives. welltestingjournal.comdromicslabs.com The impact of fluorine substitution on molecular conformation and noncovalent interactions can also be studied using computational methods, providing valuable insights for rational drug design. nih.gov Furthermore, advanced deep learning frameworks can predict pharmacokinetic parameters, aiding in the design of drug candidates with favorable in vivo behavior. acs.org

Table 3: Predicted Properties of Hypothetical this compound Derivatives using Computational Models

| Derivative | Predicted IC₅₀ (nM) | Predicted LogP | Predicted Toxicity Risk |

| Amide with Glycine | 150 | 1.8 | Low |

| Ester with Ethanol | 250 | 2.5 | Low |

| Amide with Aniline | 75 | 3.2 | Medium |

| Ester with Phenol | 120 | 4.1 | Medium |

This table showcases hypothetical data generated from predictive computational models to guide the selection of candidate molecules for synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethoxy-2,6-difluorobenzoic acid, and how can reaction yields be optimized?

- Methodology :

- Esterification/Hydrolysis : Start with halogenated benzoic acid derivatives (e.g., 4-bromo-2,6-difluorobenzoic acid) and perform ethoxylation using ethanol under acidic or basic conditions. For example, thionyl chloride (SOCl₂) in methanol can generate methyl esters, followed by ethoxy substitution .

- Purification : Use silica gel chromatography with gradients like petroleum ether/ethyl acetate (50:1 to 5:1) to isolate intermediates. Monitor yields via LC-MS (e.g., ESI-MS m/z 251 [M+H]⁺ for methyl esters) .

- Yield Optimization : Adjust reaction temperatures (e.g., reflux at 60°C under N₂) and stoichiometric ratios (e.g., 2.0 equiv. of SOCl₂) to improve efficiency. Lower yields (e.g., 17%) may result from incomplete substitution, requiring iterative optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, a singlet at δ 3.95 ppm corresponds to methoxy groups in methyl esters of related difluorobenzoic acids .

- HPLC/LC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for purity assessment. Compare retention times and mass spectra with reference standards .

- Melting Point Analysis : Validate crystallinity via differential scanning calorimetry (DSC). For related compounds, melting points range between 200–203°C .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodology :

- Solvent Selection : Use methanol or ethanol for recrystallization due to moderate polarity. For analogs like 3,5-difluoro-2-hydroxybenzoic acid, methanol yields >95% purity after two recrystallizations .

- Temperature Control : Slowly cool hot saturated solutions to room temperature to avoid amorphous precipitates. For heat-sensitive derivatives, employ low-temperature crystallization (e.g., –20°C) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Convert the carboxylic acid to a boronic ester (e.g., 3-ethoxy-2,6-difluorophenylboronic acid) using pinacol esterification. Fluorine’s electron-withdrawing effect enhances electrophilicity, facilitating coupling with aryl halides .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Fluorine at the 2- and 6-positions directs electrophilic attacks to the 4-position .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

- Methodology :

- Meta-Analysis : Compare reaction conditions across studies. For example, yields for methyl 4-bromo-2,6-difluorobenzoate vary from 17% to 100% due to differences in catalysts (e.g., K₂CO₃ vs. TMS-Cl) and solvent systems (acetone vs. dichloromethane) .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, stoichiometry, solvent polarity). For esterification, higher SOCl₂ equivalents (2.0 equiv.) and inert atmospheres improve reproducibility .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodology :

- Enzyme Inhibition Studies : Functionalize the carboxylic acid group to amides or esters. For example, 3,5-difluoro-2-hydroxybenzoic acid derivatives exhibit anti-inflammatory activity by inhibiting COX-2, suggesting similar potential for ethoxy analogs .

- SAR (Structure-Activity Relationship) : Introduce substituents at the 4-position and assay against targets like kinases or GPCRs. Fluorine’s lipophilicity enhances blood-brain barrier penetration in related compounds .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319-H335). Store in corrosion-resistant containers at ≤25°C, away from oxidizing agents .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using silica gel. Dispose via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.